molecular formula C18H14ClN3O4 B2437271 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate CAS No. 318234-22-9

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate

Cat. No.: B2437271
CAS No.: 318234-22-9
M. Wt: 371.78
InChI Key: JDWKSDDIENQTBT-UHFFFAOYSA-N
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Description

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate is a complex organic molecule that features a pyrazole ring substituted with a chloro, methyl, and phenyl group, and a nitrobenzenecarboxylate ester

Properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-21-17(19)15(16(20-21)12-5-3-2-4-6-12)11-26-18(23)13-7-9-14(10-8-13)22(24)25/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWKSDDIENQTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate typically involves multiple steps. One common method starts with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This intermediate can be synthesized using the Vilsmeier-Haack reaction, which involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride and dimethylformamide . The resulting aldehyde is then reacted with 4-nitrobenzenecarboxylic acid in the presence of a suitable coupling agent to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Acidic or basic hydrolysis conditions can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H16ClN2O4
  • Molecular Weight : 364.78 g/mol
  • CAS Number : 318234-20-7

The compound features a pyrazole ring, which is known for its diverse biological activities, and a nitrobenzenecarboxylate moiety that enhances its chemical reactivity.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. Studies have shown that (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species and mitochondrial dysfunction. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its potency against specific cancer types .

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit key enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of certain kinases implicated in cancer progression, suggesting potential applications in targeted cancer therapy .

Agricultural Applications

The compound's antimicrobial properties extend beyond medicinal applications; it has potential uses in agriculture as a fungicide or bactericide. Its effectiveness against plant pathogens could help in developing new agricultural treatments that minimize crop loss due to microbial infections .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated inhibition of E. coli and S. aureus growth at low concentrations.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values comparable to existing chemotherapeutics.
Study CEnzyme InhibitionShowed significant inhibition of kinase activity related to tumor growth in vitro.

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and chemical properties.

Biological Activity

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate is a derivative of pyrazole and has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN3O4C_{15}H_{14}ClN_{3}O_{4}, with a molecular weight of approximately 333.74 g/mol. The structure features a pyrazole ring substituted with a chloro and methyl group, alongside a nitrobenzenecarboxylate moiety.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. A study demonstrated that related pyrazole derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . The specific pathways involved may include the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. Research has indicated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

The biological activities associated with this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways critical for cell growth and survival.
  • Oxidative Stress Induction : Some studies suggest that pyrazole derivatives can increase oxidative stress within cells, leading to apoptosis in cancerous cells.

Study on Antimicrobial Activity

A recent study investigated a series of pyrazole derivatives, including this compound, demonstrating a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL . This suggests strong potential for development into antimicrobial agents.

Research on Anticancer Activity

Another research effort focused on the effects of pyrazole derivatives on human cancer cell lines. The study reported that treatment with these compounds resulted in significant reductions in cell viability in breast cancer cells, with IC50 values ranging from 10 to 20 µM depending on the specific derivative used .

Data Tables

Biological ActivityEffectivenessReference
AntimicrobialMIC = 32 µg/mL against E. coli
AnticancerIC50 = 10–20 µM in breast cancer cells
Anti-inflammatoryReduced TNF-alpha production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with pyrazole core formation followed by esterification. For example, hydrazide intermediates are prepared by condensing substituted hydrazides with pyrazole-aldehydes under reflux conditions. Characterization involves elemental analysis (C, H, N), IR (to confirm ester and nitro groups), and 1^1H/13^13C NMR spectroscopy to verify substituent positions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .
  • NMR spectroscopy : 1^1H NMR confirms methyl, phenyl, and pyrazole proton environments; 13^13C NMR assigns carbonyl and aromatic carbons .
  • Mass spectrometry : Determines molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimization strategies include:

  • Catalyst selection : Anhydrous sodium acetate enhances condensation efficiency in glacial acetic acid .
  • Reflux duration : Extended reflux (8–10 hours) ensures complete esterification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. antibacterial effects)?

  • Methodological Answer : Contradictions arise from variability in experimental designs. Mitigation strategies include:

  • Standardized assays : Use validated models (e.g., maximal electroshock (MES) for anticonvulsant activity ).
  • Dose-response studies : Establish EC50_{50} values to compare potency across studies.
  • Matrix stabilization : Continuous cooling of samples prevents organic compound degradation during long-term assays .

Q. What structural modification strategies enhance the compound’s bioactivity for targeted applications?

  • Methodological Answer : Derivative design focuses on:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzene ring improves anticonvulsant activity .
  • Hybrid molecules : Mannich reactions with diaza-crown ethers enhance metal ion chelation, relevant for enzyme inhibition .
  • Bioisosteric replacement : Replacing ester groups with carboxamide or thioamide moieties alters pharmacokinetic profiles .

Q. What role does X-ray crystallography play in confirming the compound’s structure and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides:

  • Bond parameters : Precise bond lengths (e.g., C=O ~1.21 Å) and angles .
  • Packing motifs : Identifies π-π stacking between phenyl rings and hydrogen-bonding networks, critical for stability .

Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?

  • Methodological Answer : Stability protocols include:

  • Thermal stress testing : Heating at 40–60°C to simulate long-term storage.
  • Photolytic studies : Exposure to UV light (ICH Q1B guidelines) to detect photo-degradation products.
  • HPLC monitoring : Quantifies degradation products using validated methods .

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